2-Chloro-pyrido[3,2-D]pyrimidine
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Overview
Description
2-Chloro-pyrido[3,2-D]pyrimidine is a heterocyclic compound that consists of a pyridine ring fused to a pyrimidine ring with a chlorine atom attached at the second position. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties .
Mechanism of Action
Target of Action
2-Chloro-pyrido[3,2-D]pyrimidine has been found to interact with a variety of targets. These include tyrosine kinase , extracellular regulated protein kinases – ABL kinase , phosphatidylinositol-3 kinase , mammalian target of rapamycin , p38 mitogen-activated protein kinases , BCR-ABL , dihydrofolate reductase , cyclin-dependent kinase , phosphodiesterase , KRAS and fibroblast growth factor receptors . These targets play crucial roles in various cellular processes, including cell growth, proliferation, and survival.
Mode of Action
The compound interacts with its targets through a process of ligand-induced dimerization or oligomerization . The ligand, in this case, this compound, binds to the extracellular regions of its target proteins, leading to the formation of active dimers. This activation triggers the downstream signaling pathways .
Biochemical Pathways
The activation of the targets by this compound affects several biochemical pathways. These include the signaling pathways of the above-mentioned targets . The compound’s interaction with these pathways can lead to changes in cell growth, proliferation, and survival.
Pharmacokinetics
The pharmacokinetics of this compound are influenced by its degree of lipophilicity . This property allows the compound to easily diffuse into cells, impacting its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and thus its bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific targets and pathways it interacts with. Given its broad spectrum of targets, the compound can have a variety of effects, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its lipophilicity allows it to easily diffuse into cells, which can be influenced by the lipid environment of the cells
Biochemical Analysis
Biochemical Properties
2-Chloro-pyrido[3,2-D]pyrimidine interacts with various enzymes and proteins in biochemical reactions. It has been found to inhibit key enzymes such as tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors . The nature of these interactions is primarily inhibitory, affecting the normal functioning of these enzymes and proteins .
Cellular Effects
The effects of this compound on cells are significant. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it inhibits key enzymes involved in cell signaling pathways, thereby disrupting normal cellular processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it inhibits the function of tyrosine kinase, a key enzyme involved in cell signaling, thereby affecting cellular processes .
Temporal Effects in Laboratory Settings
It is known that this compound has a broad spectrum of activities, suggesting that it may have long-term effects on cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-pyrido[3,2-D]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrimidine with a chlorinating agent such as thionyl chloride or phosphorus oxychloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-pyrido[3,2-D]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may exhibit distinct biological activities.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in solvents such as ethanol or dimethylformamide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include various substituted pyrido[3,2-D]pyrimidine derivatives, which can be further explored for their pharmacological properties .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its role in modulating biological pathways and its potential as a biochemical probe.
Medicine: Explored for its anticancer, antibacterial, and anti-inflammatory activities.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1,3-pyrimidine: Another chlorinated pyrimidine derivative with similar reactivity but different biological activities.
4-Chloro-7H-pyrrolo[2,3-D]pyrimidine: Shares a similar core structure but differs in the position of the chlorine atom and the fused ring system.
Uniqueness
2-Chloro-pyrido[3,2-D]pyrimidine is unique due to its specific fusion of pyridine and pyrimidine rings, which imparts distinct electronic and steric properties. These properties influence its reactivity and biological activity, making it a valuable scaffold for drug discovery and development .
Properties
IUPAC Name |
2-chloropyrido[3,2-d]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3/c8-7-10-4-6-5(11-7)2-1-3-9-6/h1-4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEIGIRAWJADGAI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=NC=C2N=C1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.